methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate
Overview
Description
“Methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate” is a chemical compound that belongs to the class of pyrrolo[2,1-a]isoquinolines . Pyrrolo[2,1-a]isoquinolines are frequently found in a large number of bioactive natural products and pharmaceutically important molecules .
Synthesis Analysis
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including “methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate”, is an easy and useful way to produce artificial molecules with potential applications . A huge number of excellent methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported in the last decade .Molecular Structure Analysis
The molecular formula of “methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate” is C20H23NO6S2 . The molecular weight of this compound is 437.52972 .Scientific Research Applications
Synthesis and Antileukemic Activity
- Methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate and related compounds have been synthesized and tested for antileukemic activity. Notably, certain derivatives were found to be active in vivo against P388 lymphocytic leukemia, indicating their potential in leukemia treatment (Anderson, Heider, Raju, & Yucht, 1988).
Antineoplastic Activity
- The compound and its derivatives have been synthesized and evaluated for their antineoplastic activity. In particular, various derivatives have shown effectiveness in inhibiting human tumor cell growth in vitro, and one derivative, 1,2-Bis(hydroxymethyl)-3-methyl-5,10-dihydropyrrolo[1,2-b]isoquinoline, demonstrated significant tumor suppression in animal models (Chaniyara et al., 2011).
Synthesis and Material Science Applications
- Research also explores the synthesis methodologies of pyrrolo[2,1-a]isoquinoline derivatives for applications in material science. These derivatives are found in marine alkaloids and exhibit various biological activities. Additionally, they hold potential in material science as components in organic light-emitting devices, biological markers, and dyes (Tang et al., 2019).
Novel Synthesis Approaches
- New synthetic methods are continually being developed to access pyrrolo[2,1-a]isoquinoline derivatives more efficiently. These methods contribute to the field of organic chemistry by offering alternative routes for the synthesis of these compounds, which are valuable in medicinal chemistry and material science (Fujiya et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S2/c1-4-12-28(23,24)18-16-15-9-7-6-8-14(15)10-11-21(16)17(20(22)27-3)19(18)29(25,26)13-5-2/h6-11H,4-5,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSUPTGHGVFDHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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